3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of action
The compound “3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases
Mode of action
Compounds containing a pyrrolidine ring are known to have diverse biological activities, which can be influenced by the spatial orientation of substituents due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Attachment of Pyrimidine Moiety: The pyrimidine-2-carbonyl group is introduced via a condensation reaction with the pyrrolidine intermediate.
Formation of Pyrazine Ring: The final step involves the formation of the pyrazine ring through a cyclization reaction, often using a nitrile precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Pyrimidine Derivatives: Compounds with pyrimidine rings are often explored for their medicinal properties.
Pyrazine Derivatives: These compounds are known for their diverse biological activities.
Uniqueness
3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological properties and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c15-8-11-13(19-6-5-16-11)22-10-2-7-20(9-10)14(21)12-17-3-1-4-18-12/h1,3-6,10H,2,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNGQRGMZMUIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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